
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate is a complex organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives.
Aldol condensation: The triazole derivative can undergo aldol condensation with an appropriate aldehyde to form the enone structure.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of acid or base catalysts to accelerate the reaction.
Temperature control: Maintaining optimal temperatures to ensure the desired reaction pathway.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the enone structure to an alcohol.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield alcohols.
Substitution: May yield various substituted derivatives.
Scientific Research Applications
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways to exert its effects.
Comparison with Similar Compounds
Ethyl 4-oxo-4-phenyl-2-((4-phenyl-1H-1,2,4-triazol-5(4H)-ylidene)methyl)but-2-enoate can be compared with other similar compounds, such as:
Triazole derivatives: Compounds with similar triazole rings but different substituents.
Enone derivatives: Compounds with similar enone structures but different functional groups.
Phenyl derivatives: Compounds with similar phenyl groups but different core structures.
List of Similar Compounds
- 1,2,4-Triazole
- Phenylbutazone
- Ethyl acetoacetate
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
ethyl (Z,2Z)-4-hydroxy-4-phenyl-2-[(4-phenyl-1,2,4-triazol-3-yl)methylidene]but-3-enoate |
InChI |
InChI=1S/C21H19N3O3/c1-2-27-21(26)17(13-19(25)16-9-5-3-6-10-16)14-20-23-22-15-24(20)18-11-7-4-8-12-18/h3-15,25H,2H2,1H3/b17-14-,19-13- |
InChI Key |
HIYDOUOFCUFPJJ-OTEWIXGOSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\C1=NN=CN1C2=CC=CC=C2)/C=C(/C3=CC=CC=C3)\O |
Canonical SMILES |
CCOC(=O)C(=CC1=NN=CN1C2=CC=CC=C2)C=C(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


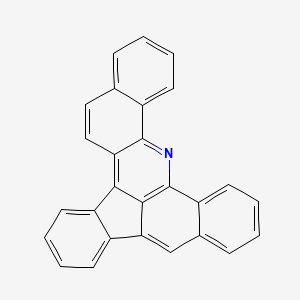

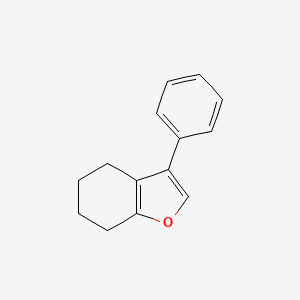


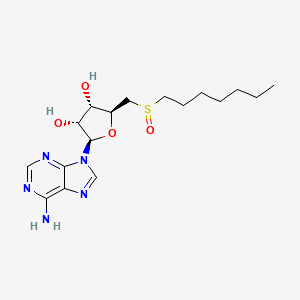


![6-Fluoro-3-methyl-3-propyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903476.png)
![1-(4-Bromophenyl)-2-phenylimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B12903478.png)
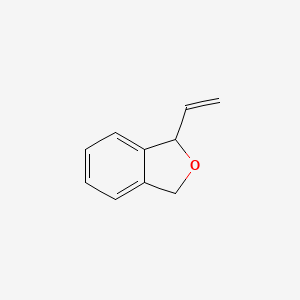
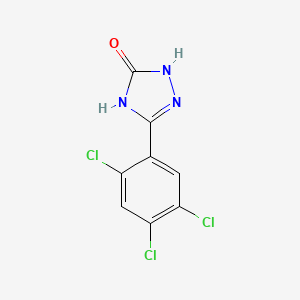
![4,4,5-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12903516.png)
![3-[2-(Trifluoromethyl)anilino]pyrazine-2,5-dicarbonitrile](/img/structure/B12903522.png)
